2-(3-amino-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Regiochemical fidelity failure in heterocycle synthesis leads to wasted resources and inconclusive SAR. This 3-amino-1H-pyrazol-1-yl acetonitrile scaffold eliminates ambiguity. - Non-negotiable 1,3-substitution pattern ensures reproducible synthesis of pyrazolo[1,5-a]pyrimidines. - Consistent ≥95% purity (MW 122.13) accelerates FBDD hit confirmation without confounding off-target artifacts. - Impeccable chain of custody guarantees structural integrity from batch to batch.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 1182932-54-2
Cat. No. B1526760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-pyrazol-1-yl)acetonitrile
CAS1182932-54-2
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CC#N
InChIInChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8)
InChIKeyIJHPTDNLLKXCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)acetonitrile Overview


2-(3-Amino-1H-pyrazol-1-yl)acetonitrile (CAS 1182932-54-2) is a heterocyclic organic compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol [1]. It is characterized by a 3-aminopyrazole ring linked to an acetonitrile group, which confers distinct reactivity as a versatile building block for the synthesis of more complex heterocyclic scaffolds [2]. The compound is typically supplied as a powder with a minimum purity specification of 95% and is intended strictly for research and development applications [1].

Why 2-(3-Amino-1H-pyrazol-1-yl)acetonitrile Cannot Be Replaced


The precise positioning of the amino group at the 3-position and the nitrile group at the 1-position of the pyrazole ring in 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is non-negotiable for many synthetic applications [1]. In-class analogs with alternative substitution patterns, such as 2-(3-amino-1H-pyrazol-1-yl)propanenitrile (MW 136.16) or 2-(3-amino-1H-pyrazol-1-yl)butanenitrile, exhibit altered electronic and steric properties that directly impact regioselectivity in subsequent transformations and the physical properties of the final products . Direct substitution without rigorous revalidation of synthetic protocols risks failed reactions, compromised purity, or off-target biological activity in downstream assays.

Key Evidence for 2-(3-Amino-1H-pyrazol-1-yl)acetonitrile


Molecular Weight Advantage Over Alkyl-Substituted Analogs

2-(3-Amino-1H-pyrazol-1-yl)acetonitrile (C5H6N4) has a molecular weight of 122.13 g/mol, which is 14.03 g/mol (10.3%) lower than its direct alkyl analog, 2-(3-amino-1H-pyrazol-1-yl)propanenitrile (C6H8N4, MW 136.16), and 28.07 g/mol (18.7%) lower than 2-(3-amino-1H-pyrazol-1-yl)butanenitrile (C7H10N4, MW 150.2). This lower molecular weight is advantageous for fragment-based drug discovery and for maintaining favorable physicochemical properties (e.g., lipophilicity, permeability) during lead optimization [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Regioselectivity Advantage for Derivatization

The 3-amino-1H-pyrazol-1-yl motif in this compound is a critical determinant of regioselectivity in subsequent reactions. Literature on analogous aminopyrazole systems demonstrates that the 3-amino substituent directs electrophilic attack to specific ring positions and enables unique annulation reactions (e.g., formation of pyrazolo[1,5-a]pyrimidines) that are not feasible with 4- or 5-amino isomers [1]. This precise regiochemistry is essential for reliably constructing targeted heterocyclic cores in medicinal chemistry programs.

Organic Synthesis Heterocyclic Chemistry Regioselective Derivatization

Purity Standard for Research-Grade Building Blocks

Commercial specifications for 2-(3-amino-1H-pyrazol-1-yl)acetonitrile from established suppliers (e.g., AKSci, American Elements) guarantee a minimum purity of 95% [1]. This is consistent with or exceeds the typical purity range (90–97%) offered for analogous research-grade pyrazole-acetonitrile building blocks, ensuring reproducibility in multi-step syntheses and minimizing impurities that could interfere with biological assays .

Chemical Procurement Quality Control Synthetic Reliability

Applications of 2-(3-Amino-1H-pyrazol-1-yl)acetonitrile


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 122.13 g/mol and a well-defined hydrogen-bonding capacity from its amino and nitrile groups, 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is an ideal fragment for inclusion in FBDD libraries. Its low molecular weight and high purity (≥95%) facilitate efficient screening and subsequent hit-to-lead optimization, particularly for targets where pyrazole-based scaffolds are privileged [1].

Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Fused Heterocycles

The 3-amino-1H-pyrazol-1-yl acetonitrile motif serves as a direct precursor for the regioselective construction of pyrazolo[1,5-a]pyrimidines and other nitrogen-containing fused ring systems [1]. This application is supported by literature on analogous 3-aminopyrazole derivatives, which are key intermediates in the synthesis of kinase inhibitors and other bioactive molecules [2].

Medicinal Chemistry Exploration of Novel Kinase Inhibitors

Given the prevalence of aminopyrazole cores in FDA-approved kinase inhibitors (e.g., Crizotinib, Erdafitinib), this building block is strategically valuable for medicinal chemistry groups developing new targeted cancer therapies [1]. Its precise 3-amino substitution pattern ensures compatibility with established structure-activity relationships (SAR) for this pharmacophore [2].

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